molecular formula C8H11NO2S B14298992 5-Ethyl-4-(methylamino)thiophene-3-carboxylic acid CAS No. 113165-35-8

5-Ethyl-4-(methylamino)thiophene-3-carboxylic acid

Cat. No.: B14298992
CAS No.: 113165-35-8
M. Wt: 185.25 g/mol
InChI Key: JFCRPKNDHCXBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-(methylamino)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction and Paal-Knorr synthesis are commonly employed in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-(methylamino)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 4-Methylthiophene-3-carboxylic acid
  • 5-Methylthiophene-2-carboxylic acid

Comparison

5-Ethyl-4-(methylamino)thiophene-3-carboxylic acid is unique due to the presence of both an ethyl group and a methylamino group on the thiophene ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .

Properties

CAS No.

113165-35-8

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

5-ethyl-4-(methylamino)thiophene-3-carboxylic acid

InChI

InChI=1S/C8H11NO2S/c1-3-6-7(9-2)5(4-12-6)8(10)11/h4,9H,3H2,1-2H3,(H,10,11)

InChI Key

JFCRPKNDHCXBAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CS1)C(=O)O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.